molecular formula C8H5BrN2O B8190971 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B8190971
M. Wt: 225.04 g/mol
InChI Key: CNHFYPYUESCPPL-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and aldehyde functional groups makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMSO, and catalysts such as palladium or copper salts.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

  • Substituted imidazo[1,2-a]pyridines.
  • Carboxylic acids or alcohols derived from the aldehyde group.

Scientific Research Applications

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The imidazo-pyridine core can also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHFYPYUESCPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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